molecular formula C12H8FNO2 B581881 4-(3-Fluoropyridin-2-yl)benzoic acid CAS No. 1260650-69-8

4-(3-Fluoropyridin-2-yl)benzoic acid

Cat. No.: B581881
CAS No.: 1260650-69-8
M. Wt: 217.199
InChI Key: PJLFLAVUDJSGDA-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-2-yl)benzoic acid is a fluorinated aromatic compound combining a benzoic acid backbone with a 3-fluoropyridine substituent. The fluorine atom at the 3-position of the pyridine ring and the carboxylic acid group at the para-position of the benzene ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its structural features enable participation in hydrogen bonding, π-π stacking, and coordination chemistry, which are critical for biological activity and crystallization behavior .

Properties

IUPAC Name

4-(3-fluoropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLFLAVUDJSGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737962
Record name 4-(3-Fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260650-69-8
Record name 4-(3-Fluoropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic structure .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3-Fluoropyridin-2-yl)benzoic acid with analogs differing in substituent type, position, and heterocyclic systems:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₂H₈FNO₂ 233.20 -COOH (benzene), 3-F (pyridine) High polarity, potential H-bond donor
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid C₁₂H₈FNO₃ 249.20 -COOH (benzene), 2-OH (pyridine) Increased solubility due to hydroxyl
4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid C₁₃H₈F₃NO₂ 267.20 -COOH (benzene), 4-CF₃ (pyridine) Enhanced lipophilicity (CF₃ group)
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid C₁₄H₈FN₃O₃ 285.23 F (benzene), fused triazolo-pyridine Rigid heterocyclic system, bioactivity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid C₁₃H₈F₃NO₃ 283.20 -COOH (benzene), ether-linked pyridine Flexible linker, moderate acidity

Key Observations:

  • Fluorine Position : The 3-fluoropyridine in the target compound provides steric hindrance compared to 2-fluoro analogs (e.g., 2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid), influencing binding affinity in receptor interactions .
  • Heterocyclic Complexity : Fused systems (e.g., triazolo-pyridine in ) introduce rigidity, which may improve metabolic stability but complicate synthesis.

Crystallographic and Spectroscopic Data

  • Target Compound: Limited crystallographic data are available, but analogs like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine form monoclinic crystals (space group P2₁/c), indicating similar packing patterns.
  • NMR Trends : Fluorine atoms in the pyridine ring (e.g., δ 7.11–7.41 ppm in ) cause distinct splitting patterns in ¹H NMR, aiding structural confirmation.

Biological Activity

4-(3-Fluoropyridin-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with cytochrome P450 enzymes, synthesis methods, and its role as a precursor for biologically active molecules.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H8_{8}FNO2_2 and a molecular weight of approximately 217.20 g/mol. Its structure consists of a benzoic acid moiety linked to a pyridine ring with a fluorine atom at the 3-position. This specific arrangement influences its chemical behavior and biological interactions significantly.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound acts as a ligand for cytochrome P450 enzymes, which are critical for drug metabolism. Studies utilizing ultraviolet-visible (UV-Vis) spectroscopy have demonstrated that this compound can induce spectral changes in these enzymes, suggesting it may influence their catalytic activity. The binding affinity and selectivity towards specific P450 isoforms can potentially affect drug metabolism and efficacy, making it an important compound for further pharmacological studies.

Synthesis of Biologically Active Molecules

The compound serves as a precursor in the synthesis of various biologically active derivatives. Notably, it has been involved in reactions leading to heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, and carboxyindoles, which have shown inhibitory effects on HCV NS5B polymerase. These derivatives highlight the compound's utility in drug discovery and development.

Binding Studies

A study focused on the binding properties of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity through competitive inhibition. The interaction was characterized by kinetic assays that suggested a noncompetitive inhibition mechanism .

Structure-Activity Relationship (SAR)

In structure-activity relationship studies, variations in the fluorine substitution position on the pyridine ring were shown to significantly alter biological activity. For example, compounds with different fluorine positions exhibited varying degrees of potency against specific biological targets, underscoring the importance of molecular structure in determining biological outcomes .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameStructural Features
4-(5-Fluoropyridin-2-yl)benzoic acidSimilar benzoic acid structure with different fluorine position
4-(pyridin-2-yl)benzoic acidLacks fluorine substitution but retains pyridine functionality
3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acidContains multiple fluorine substituents influencing reactivity

The unique positional isomerism of this compound leads to distinct reactivity patterns compared to its analogs, highlighting its potential utility in targeted drug design.

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